9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde
Overview
Description
9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . This compound is characterized by its unique structure, which includes a methoxy group, a dioxepine ring, and an aldehyde functional group. It is primarily used in research settings, particularly in the fields of proteomics and organic synthesis .
Preparation Methods
The synthesis of 9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde typically involves several stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
standard organic synthesis techniques, including purification through recrystallization or chromatography, are commonly employed to obtain high-purity samples .
Chemical Reactions Analysis
9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents (e.g., ethanol, dichloromethane), and controlled temperatures to ensure the desired reaction pathway and product formation .
Scientific Research Applications
9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules for further study.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound due to its unique structural properties.
Mechanism of Action
The mechanism of action of 9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, which can alter biochemical pathways. The aldehyde group, in particular, may form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function .
Comparison with Similar Compounds
Similar compounds to 9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde include:
7-Methoxy-3,4-dihydro-2H-benzo[b][1,4]oxazine: This compound has a similar structure but contains an oxazine ring instead of a dioxepine ring.
9-Methoxygeissoschizol: A related compound with a methoxy group and similar aromatic structure, used in different research contexts.
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-9-5-8(7-12)6-10-11(9)15-4-2-3-14-10/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVGOFHSNRVEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCCCO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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